molecular formula C18H22N4O2 B2845449 (4-(3-Hydroxypyrrolidin-1-yl)piperidin-1-yl)(quinoxalin-2-yl)methanone CAS No. 2034377-06-3

(4-(3-Hydroxypyrrolidin-1-yl)piperidin-1-yl)(quinoxalin-2-yl)methanone

Cat. No. B2845449
CAS RN: 2034377-06-3
M. Wt: 326.4
InChI Key: HYCCIOQGAKVQJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The compound also contains a quinoxaline moiety, which is a type of heterocyclic compound .


Synthesis Analysis

While specific synthesis methods for this compound are not available, pyrrolidine derivatives can be synthesized through ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. Pyrrolidine derivatives can participate in a variety of chemical reactions due to the presence of the nitrogen atom in the ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Pyrrolidine derivatives generally have the ability to efficiently explore the pharmacophore space due to sp3-hybridization .

Scientific Research Applications

Antimicrobial and Antitubercular Activities

  • Derivatives of mefloquine, including those structurally related to "(4-(3-Hydroxypyrrolidin-1-yl)piperidin-1-yl)(quinoxalin-2-yl)methanone", have shown significant anti-tubercular activities. The study highlighted the crystal structures of these derivatives and their in vitro activities against M. tuberculosis H37Rv ATCC 27294, with minimum inhibitory concentrations (MIC) indicating their potential as antimicrobial agents (Wardell et al., 2011).
  • Another study synthesized various 2-hydroxypyrrolidine/piperidine derivatives and evaluated their antibacterial, anticancer activities, and larvicidal effects. Some of these compounds were found to be effective antibacterial agents against MTCC bacterial strains, showcasing their potential in antimicrobial applications (Suresh et al., 2016).

Antidepressant-like Activities

  • Research into (4-phenylpiperazin-1-yl)(quinoxalin-2-yl)methanone, a novel 5-HT3 receptor antagonist, demonstrated antidepressant-like activities in rodent models. The study provided insights into its mechanism of action and potential therapeutic applications for depression (Mahesh et al., 2012).

Anticancer Applications

  • A Mestranol 2-N-Piperazino-Substituted Derivative was designed, showing potent and selective in vitro and in vivo activities in MCF-7 breast cancer models. The research emphasized the importance of structural modifications for improving metabolic stability and cytotoxic activity against cancer cells, while retaining selectivity over normal cells (Perreault et al., 2017).

Chemical Synthesis and Catalysis

  • Studies have also delved into the synthesis and reactions of compounds incorporating the pyrrolidine and piperidine scaffolds, exploring their roles in catalytic processes and chemical transformations. This includes the development of novel trifluoromethyl-substituted (1H-pyrazol-1-yl)(quinolin-4-yl)methanones, showcasing a convergent synthesis approach and potential applications in the field of chemistry (Bonacorso et al., 2016).

properties

IUPAC Name

[4-(3-hydroxypyrrolidin-1-yl)piperidin-1-yl]-quinoxalin-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O2/c23-14-7-10-22(12-14)13-5-8-21(9-6-13)18(24)17-11-19-15-3-1-2-4-16(15)20-17/h1-4,11,13-14,23H,5-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYCCIOQGAKVQJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2CCC(C2)O)C(=O)C3=NC4=CC=CC=C4N=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(3-Hydroxypyrrolidin-1-yl)piperidin-1-yl)(quinoxalin-2-yl)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.